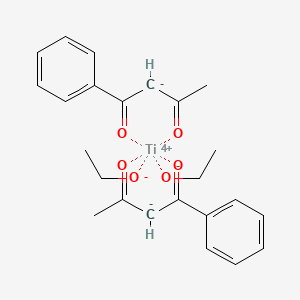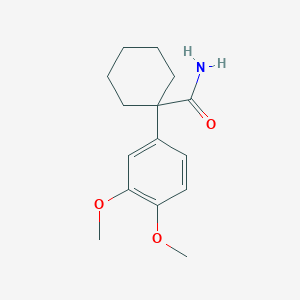![molecular formula C14H16N2O3S2 B1205035 N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)
N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide is a member of morpholines.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity :
- Ghorab et al. (2017) synthesized novel compounds similar to N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide and evaluated their antimicrobial properties, particularly against Mycobacterium tuberculosis. They found that certain compounds, such as those with benzo[1,3]dioxol and 4-morpholinyl-4-phenyl moieties, showed high activity against tuberculosis (Ghorab et al., 2017).
- Gul et al. (2017) also investigated similar derivatives, focusing on their antimicrobial and hemolytic activities. They found that these compounds were active against various microbial species (Gul et al., 2017).
Anti-Breast Cancer Activity :
- Kumar et al. (2021) developed and evaluated a compound related to this compound for its anti-breast cancer properties. The compound showed significant activity against MCF-7 breast cancer cell lines (Kumar et al., 2021).
Inhibitory Effects on Carbonic Anhydrase :
- Casini et al. (2002) synthesized sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, which showed strong affinity towards carbonic anhydrase isozymes, suggesting their potential in intraocular pressure lowering (Casini et al., 2002).
Pharmacokinetics Studies :
- Stearns et al. (2002) investigated the pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs, including this compound, in various animal models (Stearns et al., 2002).
Potential in Treating Pulmonary Fibrosis and Cough :
- Norman (2014) evaluated the use of 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-morpholino)-6-quinazolinyl]-3-pyridinyl}benzenesulfonamide, a closely related compound, for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).
Antibacterial and Antioxidant Agents :
- Karaküçük-Iyidoğan et al. (2014) synthesized and characterized novel thiosemicarbazones, showing significant antibacterial and antioxidant activities (Karaküçük-Iyidoğan et al., 2014).
DNA Binding and Anticancer Activity :
- Farghaly et al. (2020) explored N-phenylmorpholine derivatives linked with thiazole, finding that some compounds exhibited intercalation binding mode with DNA and showed both antimicrobial and anti-cancer activities (Farghaly et al., 2020).
Properties
Molecular Formula |
C14H16N2O3S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H16N2O3S2/c17-21(18,14-2-1-11-20-14)15-12-3-5-13(6-4-12)16-7-9-19-10-8-16/h1-6,11,15H,7-10H2 |
InChI Key |
PRTSNNYICAXBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


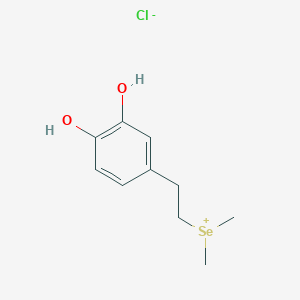
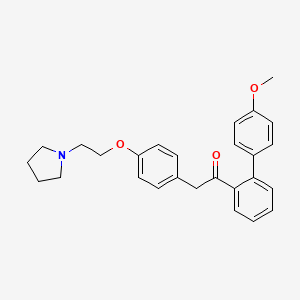
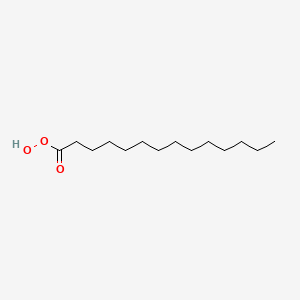
![8-Oxabicyclo[3.2.1]octane](/img/structure/B1204959.png)

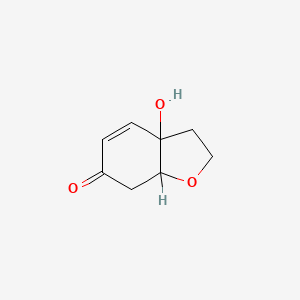
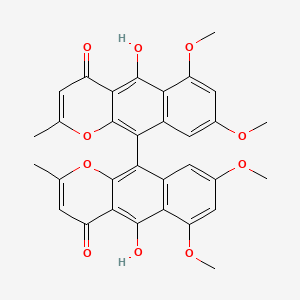
![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)

![A benz[a]anthraquinone](/img/structure/B1204968.png)

